The presence of the thiourea group suggests 1-(3-Fluorophenyl)-2-thiourea might have enzyme inhibitory properties. Thiourea itself is a known functional group used in designing enzyme inhibitors [PubChem, "Thiourea" ()]. Further research would be needed to determine if 1-(3-Fluorophenyl)-2-thiourea has specific enzyme targets.
The aromatic ring and functional groups in 1-(3-Fluorophenyl)-2-thiourea could make it a valuable building block for organic synthesis. Aromatic fluorides are commonly used in medicinal chemistry and other areas of organic synthesis [ScienceDirect, "Fluorine in Pharmaceutical Industry" ()].
1-(3-Fluorophenyl)-2-thiourea is an organosulfur compound characterized by the presence of a thiourea functional group and a fluorophenyl moiety. Its chemical structure can be represented as follows:
This compound exhibits properties typical of thioureas, which are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects
The biological activity of 1-(3-Fluorophenyl)-2-thiourea has been investigated extensively. It exhibits: 1-(3-Fluorophenyl)-2-thiourea finds applications in various fields: Several methods have been developed for synthesizing 1-(3-Fluorophenyl)-2-thiourea: Interaction studies involving 1-(3-Fluorophenyl)-2-thiourea have focused on its binding affinities and mechanisms of action: 1-(3-Fluorophenyl)-2-thiourea shares structural and functional similarities with other thiourea derivatives. Here are some comparable compounds: The presence of the fluorine atom at the meta position on the phenyl ring distinguishes 1-(3-Fluorophenyl)-2-thiourea from other thioureas. This specific substitution can influence both biological activity and solubility characteristics, making it a unique candidate for further pharmacological exploration
1-(3-Fluorophenyl)-2-thiourea emerged as a compound of interest in the mid-20th century alongside broader investigations into fluorinated organic molecules. The discovery of 5-fluorouracil (5-FU) in 1957, a fluorinated pyrimidine analog with antitumor properties, spurred research into fluorinated thioureas as potential chemotherapeutic agents. This compound’s development was further propelled by advances in organofluorine chemistry, which enabled precise synthetic methods for introducing fluorine atoms into aromatic systems. Early studies focused on its role as a precursor for heterocyclic compounds, such as quinazolinones, through intramolecular cyclization reactions. 1-(3-Fluorophenyl)-2-thiourea belongs to the arylthiourea subclass, characterized by a thiourea (-NH-CS-NH₂) group bonded to an aromatic ring. Its structural features include: Compared to aliphatic thioureas, this compound exhibits greater thermal stability and altered reactivity due to conjugation between the aromatic ring and thiocarbonyl group. It is distinct from symmetric thioureas (e.g., 1,3-diphenylthiourea) due to its monosubstituted aryl group and fluorine’s electronic influence. The carbon-fluorine bond in 1-(3-fluorophenyl)-2-thiourea imparts unique properties: These traits make it a valuable scaffold for designing fluorinated pharmaceuticals and agrochemicals. For example, fluorine’s inductive effect modulates the thiourea group’s acidity (pKa ~8–10), influencing its binding to biological targets. Fluorinated thioureas like 1-(3-fluorophenyl)-2-thiourea are investigated for: Recent studies highlight its role in synthesizing fused heterocycles, such as 2-thioxoquinazolin-4-ones, via base-catalyzed cyclization. Acute Toxic;Irritant
Compound Name Structure Similarity Unique Features 1-(4-Fluorophenyl)-2-thiourea Similar thiourea backbone Different fluorine substitution affecting activity 1-(3-Chlorophenyl)-2-thiourea Similar thiourea backbone Chlorine substitution may enhance antibacterial properties 1-(4-Dichlorophenyl)-2-thiourea Similar thiourea backbone Enhanced reactivity due to multiple halogens 1-(Phenyl)-2-thiourea Basic thiourea structure Lacks halogen substituents; different activity profile Uniqueness of 1-(3-Fluorophenyl)-2-thiourea
Classification within Thiourea Derivatives
Significance in Organofluorine Chemistry
Research Interest in Fluorinated Thioureas
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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